molecular formula C13H13BrO6 B13984891 (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate

(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate

Cat. No.: B13984891
M. Wt: 345.14 g/mol
InChI Key: UGFIKOHVYRAXOE-UHFFFAOYSA-N
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Description

(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C13H13BrO6. It is characterized by the presence of a bromine atom, a methoxycarbonyl group, and two acetate groups attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate typically involves the bromination of a suitable phenyl precursor followed by esterification reactions. One common method includes the bromination of 2-methoxycarbonylphenylmethanol using bromine or a brominating agent under controlled conditions. The resulting bromo compound is then subjected to esterification with acetic anhydride in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The ester groups can be reduced to alcohols under suitable conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine

In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The bromine atom and ester groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-methylphenyl)methylene diacetate
  • (2-Bromo-5-(ethoxycarbonyl)phenyl)methylene diacetate
  • (2-Bromo-5-(hydroxycarbonyl)phenyl)methylene diacetate

Uniqueness

(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is unique due to the presence of the methoxycarbonyl group, which imparts specific reactivity and properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C13H13BrO6

Molecular Weight

345.14 g/mol

IUPAC Name

methyl 4-bromo-3-(diacetyloxymethyl)benzoate

InChI

InChI=1S/C13H13BrO6/c1-7(15)19-13(20-8(2)16)10-6-9(12(17)18-3)4-5-11(10)14/h4-6,13H,1-3H3

InChI Key

UGFIKOHVYRAXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=C(C=CC(=C1)C(=O)OC)Br)OC(=O)C

Origin of Product

United States

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